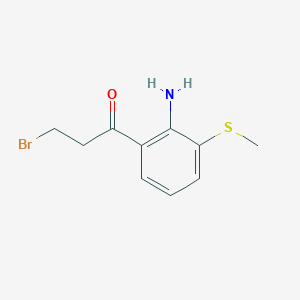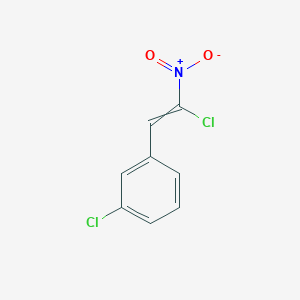
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is also known by its IUPAC name, trans-3-chloro-beta-nitrostyrene. This compound is characterized by the presence of a benzene ring substituted with a chloro group and a nitroethenyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-ethenylbenzene using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethenyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-chloro-3-(2-chloro-2-aminoethenyl)benzene.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-chloro-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The molecular pathways involved include the activation of the benzene ring and subsequent reactions with nucleophiles or electrophiles.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-nitrobenzene
- 1-Chloro-3-fluoro-2-(2-nitroethenyl)benzene
- 1-Chloro-2-(2-nitroethyl)benzene
Uniqueness
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and nitro groups on the benzene ring allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
101495-21-0 |
|---|---|
Molecular Formula |
C8H5Cl2NO2 |
Molecular Weight |
218.03 g/mol |
IUPAC Name |
1-chloro-3-(2-chloro-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-3-1-2-6(4-7)5-8(10)11(12)13/h1-5H |
InChI Key |
RIQSGUMIOQFYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





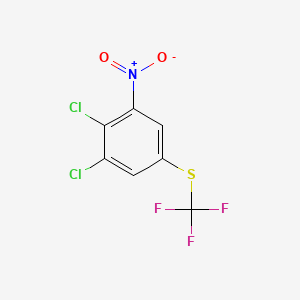

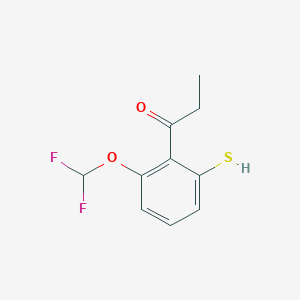
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)

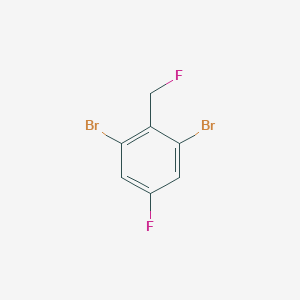
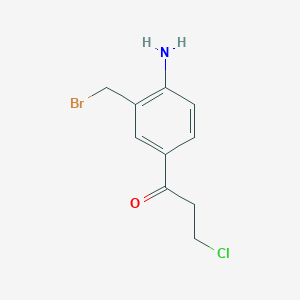
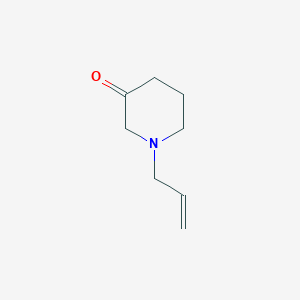
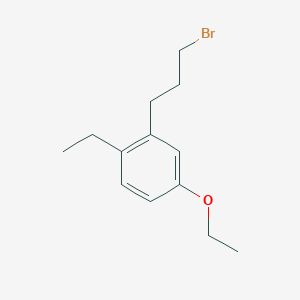
![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14065315.png)
